methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate
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Overview
Description
Methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate typically involves multiple steps. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the fluorophenyl group and the formation of the imidazolidinone ring. The final step involves the esterification of the ethanoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl (2E)-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate is unique due to its combination of a benzothiazole ring, a fluorophenyl group, and an imidazolidinone ring. This unique structure may confer specific properties, such as enhanced stability or specific biological activity, that are not present in similar compounds.
Properties
Molecular Formula |
C20H14FN3O3S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl (2E)-2-[3-(4-fluorophenyl)-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]acetate |
InChI |
InChI=1S/C20H14FN3O3S2/c1-11-3-8-14-16(9-11)29-19(22-14)24-18(26)15(10-17(25)27-2)23(20(24)28)13-6-4-12(21)5-7-13/h3-10H,1-2H3/b15-10+ |
InChI Key |
AEYKDWUSAJMWGK-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)/C(=C\C(=O)OC)/N(C3=S)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C(=CC(=O)OC)N(C3=S)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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